molecular formula C15H22N2 B176916 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 120848-56-8

2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B176916
CAS No.: 120848-56-8
M. Wt: 230.35 g/mol
InChI Key: GUFTZAHBWSLXTM-UHFFFAOYSA-N
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Description

2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a piperidinylmethyl substituent. It is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the hydrogenation of isoquinoline derivatives. One common method is the reduction of isoquinoline using sodium and ethanol or tin and hydrochloric acid . Another approach involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation techniques. The process involves the use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high-pressure hydrogenation conditions. These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), selenium dioxide (SeO2)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), platinum oxide (PtO2)

    Substitution: Halo acetophenones, alkyl halides

Major Products Formed

    Oxidation: Nitrones

    Reduction: Decahydroisoquinoline

    Substitution: Various N-alkylated derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinylmethyl group enhances its potential for interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

2-(piperidin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-4-15-12-17(10-7-14(15)3-1)11-13-5-8-16-9-6-13/h1-4,13,16H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFTZAHBWSLXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426096
Record name Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120848-56-8
Record name Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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